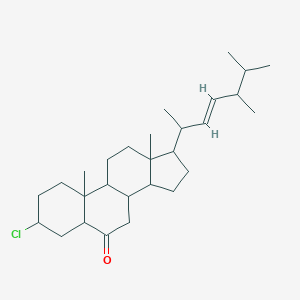
3-Chloroergost-22-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroergost-22-en-6-one is a steroidal compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms.
Applications De Recherche Scientifique
3-Chloroergost-22-en-6-one has been extensively used in scientific research to investigate the biochemical and physiological effects of steroids on living organisms. It has been used to study the effects of steroids on the immune system, inflammation, and cancer. It has also been used to study the effects of steroids on the cardiovascular system, the nervous system, and the reproductive system.
Mécanisme D'action
The mechanism of action of 3-Chloroergost-22-en-6-one is not well understood. However, it is believed to act as a steroid hormone receptor agonist, binding to steroid hormone receptors and activating their transcriptional activity. This leads to the regulation of gene expression and the production of various proteins that are involved in the biochemical and physiological effects of steroids on living organisms.
Biochemical and Physiological Effects:
3-Chloroergost-22-en-6-one has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to regulate the immune system, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to regulate the cardiovascular system, the nervous system, and the reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Chloroergost-22-en-6-one in lab experiments is its unique chemical structure and properties, which make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. However, one of the main limitations of using 3-Chloroergost-22-en-6-one in lab experiments is its cost and availability, which can limit its use in certain research applications.
Orientations Futures
There are several future directions for the study of 3-Chloroergost-22-en-6-one. One future direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and inflammation. Another future direction is the investigation of its potential as a tool for studying the mechanisms of steroid hormone receptor activation and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to increased availability and decreased cost of 3-Chloroergost-22-en-6-one, making it more accessible for scientific research.
In conclusion, 3-Chloroergost-22-en-6-one is a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. Its unique chemical structure and properties have led to its extensive use in scientific research, and its potential applications in various fields of study make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 3-Chloroergost-22-en-6-one can be achieved through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the reaction of cholesterol with thionyl chloride and phosphorus pentachloride, followed by the addition of sodium hydroxide and chlorination with thionyl chloride. Microbial transformation involves the use of microorganisms such as fungi and bacteria to transform cholesterol into 3-Chloroergost-22-en-6-one.
Propriétés
Nom du produit |
3-Chloroergost-22-en-6-one |
|---|---|
Formule moléculaire |
C28H45ClO |
Poids moléculaire |
433.1 g/mol |
Nom IUPAC |
3-chloro-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H45ClO/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,17-25H,9-16H2,1-6H3/b8-7+ |
Clé InChI |
YMHFKAGSCRHVTB-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)


![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
